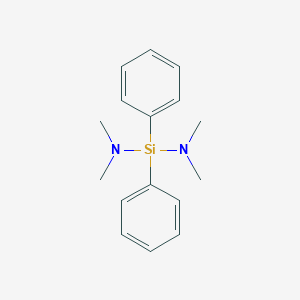

Bis(dimethylamino)diphenylsilane

Description

Properties

IUPAC Name |

N-[dimethylamino(diphenyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2Si/c1-17(2)19(18(3)4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTURFVPIEOKJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061420 | |

| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Bis(dimethylamino)diphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1027-62-9 | |

| Record name | N,N,N′,N′-Tetramethyl-1,1-diphenylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(dimethylamino)diphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dimethylamino)diphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Bis(dimethylamino)diphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dimethylamino)diphenylsilane, with the chemical formula C₁₆H₂₂N₂Si, is a versatile organosilicon compound.[1] Its highly reactive nature, attributed to the two dimethylamino groups bonded to the silicon atom, makes it a valuable reagent and precursor in various chemical applications.[1] This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound, offering insights into the underlying chemical principles and practical laboratory procedures.

Introduction

Organosilicon compounds play a pivotal role in modern chemistry, with applications spanning materials science, organic synthesis, and the semiconductor industry. Among these, aminosilanes are a significant class of compounds recognized for their utility as coupling agents, surface modifiers, and synthetic intermediates. This compound is a prominent member of this class, serving as a precursor for the synthesis of other chemicals and as a specialized reagent in the semiconductor sector.[1][2] Its molecular structure, featuring a central silicon atom bonded to two phenyl groups and two dimethylamino groups, imparts unique reactivity and functionality. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of dichlorodiphenylsilane with dimethylamine. This nucleophilic substitution reaction is a well-established method for the formation of silicon-nitrogen bonds.

Underlying Principles

The synthesis hinges on the high reactivity of the silicon-chlorine bond in dichlorodiphenylsilane towards nucleophiles. Dimethylamine, a potent nucleophile, readily attacks the electrophilic silicon center, displacing the chloride ions. The reaction typically proceeds in a stepwise manner, with the monosubstituted product, (dimethylamino)diphenylchlorosilane, forming as an intermediate. The use of an excess of dimethylamine or the addition of a tertiary amine base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.

Experimental Protocol

This protocol is based on established methods for the synthesis of aminosilanes.

Materials:

-

Dichlorodiphenylsilane (Ph₂SiCl₂)

-

Dimethylamine (Me₂NH) (anhydrous, solution in THF or as a gas)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Inert gas manifold

-

Schlenk line or glove box (recommended for handling anhydrous reagents)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line is assembled and flame-dried or oven-dried to remove any moisture.

-

Reagent Charging: The flask is charged with a solution of dichlorodiphenylsilane in anhydrous diethyl ether or THF under a positive pressure of inert gas.

-

Amine Addition: The flask is cooled in an ice-salt bath or a dry ice/acetone bath. A solution of anhydrous dimethylamine in the same solvent is added dropwise from the dropping funnel with vigorous stirring. Alternatively, anhydrous dimethylamine gas can be bubbled through the solution. A molar excess of dimethylamine (at least 2 equivalents per Si-Cl bond) is used to drive the reaction to completion and to neutralize the HCl byproduct.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The formation of a white precipitate of dimethylammonium chloride will be observed.

-

Work-up: The reaction mixture is filtered under an inert atmosphere to remove the dimethylammonium chloride precipitate. The filter cake is washed with anhydrous diethyl ether or hexane to recover any product.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound as a transparent liquid.[3]

Caption: Workflow for the synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₂N₂Si[1] |

| Molecular Weight | 270.44 g/mol [1] |

| Appearance | Transparent liquid[3] |

| Boiling Point | 139 °C[1] |

| Density | 1.02 g/cm³[1] |

| Refractive Index | 1.567[1] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the dimethylamino groups and the phenyl groups. The dimethylamino protons should appear as a singlet, while the phenyl protons will exhibit multiplets in the aromatic region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons of the dimethylamino groups and the carbons of the phenyl rings.

-

²⁹Si NMR: The silicon-29 NMR spectrum will provide a characteristic chemical shift for the silicon atom in its specific chemical environment, confirming the formation of the desired silanediamine structure.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands that are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3070-3050 | Aromatic C-H stretch |

| ~2950-2800 | Aliphatic C-H stretch (from -N(CH₃)₂) |

| ~1430 | Si-Phenyl (Si-Ph) stretch |

| ~1250 | C-N stretch |

| ~940-920 | Si-N stretch |

| ~730-700 | Phenyl ring C-H out-of-plane bend |

Note: The exact peak positions may vary slightly.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound. Common fragmentation pathways for aminosilanes involve the cleavage of the Si-N and Si-C bonds.

Reactivity and Applications

The reactivity of this compound is primarily dictated by the lability of the silicon-nitrogen bonds. These bonds are susceptible to cleavage by protic reagents such as water, alcohols, and acids, leading to the formation of silanols and the release of dimethylamine. This reactivity makes it a useful reagent in various synthetic transformations.

Key Applications:

-

Precursor in Chemical Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.[1][2]

-

Semiconductor Industry: Employed as a reagent in specific chemical reactions for the development and manufacturing of semiconductor devices.[1][2]

-

Research and Development: Utilized in research to explore new applications and reactions in organosilicon chemistry.[1][2]

Safety, Handling, and Storage

This compound is a reactive compound and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Caption: Key considerations for the safe handling and storage of this compound.

Conclusion

This compound is a valuable organosilicon compound with significant applications in both industrial and academic research settings. A thorough understanding of its synthesis, characterization, and handling is crucial for its effective and safe utilization. This guide has provided a detailed overview of these aspects, offering a foundation for further exploration and application of this versatile reagent.

References

-

LookChem. (n.d.). Cas 1027-62-9, this compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to Bis(dimethylamino)diphenylsilane (CAS 1027-62-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Bis(dimethylamino)diphenylsilane, a versatile organosilicon compound. Drawing upon established chemical principles and field-proven insights, this document delves into the core properties, synthesis, reactivity, and applications of this reagent, with a particular focus on its utility in research and development.

Core Molecular and Physical Properties

This compound, with the CAS number 1027-62-9, is a sterically hindered aminosilane characterized by the presence of two dimethylamino groups and two phenyl groups attached to a central silicon atom.[1][2] This structure imparts a unique combination of reactivity and stability, making it a valuable tool in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1027-62-9 | [1][3] |

| Molecular Formula | C₁₆H₂₂N₂Si | [1][3] |

| Molecular Weight | 270.44 g/mol | [1][3] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 139 °C | [3][4] |

| Flash Point | 95 °C | [3][4] |

| Density | 1.02 g/cm³ | [4] |

| Refractive Index | 1.567 | [4] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl protons of the dimethylamino groups and the aromatic protons of the phenyl groups.

-

δ ~2.5-3.0 ppm (singlet, 12H): This signal would correspond to the twelve equivalent protons of the four methyl groups of the two dimethylamino moieties.

-

δ ~7.2-7.6 ppm (multiplet, 10H): These signals would arise from the protons on the two phenyl rings attached to the silicon atom. The multiplet pattern would be due to the ortho, meta, and para protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show a signal for the methyl carbons and several signals for the aromatic carbons.

-

δ ~40 ppm: Corresponding to the methyl carbons of the dimethylamino groups.

-

δ ~128-135 ppm: A series of signals corresponding to the carbons of the phenyl rings. The ipso-carbon (the carbon directly attached to the silicon) would likely be found in this region as well.

FT-IR Spectroscopy (Predicted)

The infrared spectrum would be characterized by absorptions corresponding to the various functional groups present in the molecule.

-

~3050-3070 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~2800-3000 cm⁻¹: C-H stretching vibrations of the methyl groups.

-

~1425 cm⁻¹: Si-Phenyl bond vibration.

-

~950-1050 cm⁻¹: Si-N bond stretching vibrations.

-

~700-740 cm⁻¹: C-H out-of-plane bending for the monosubstituted phenyl groups.

Synthesis of this compound

The synthesis of aminosilanes is typically achieved through the reaction of a chlorosilane with a primary or secondary amine.[5] In the case of this compound, the reaction involves dichlorodiphenylsilane and dimethylamine.

Diagram 1: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on general procedures for the synthesis of aminosilanes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with a solution of dichlorodiphenylsilane in a dry, inert solvent such as diethyl ether or tetrahydrofuran (THF).

-

Amine Addition: The flask is cooled in an ice bath, and a solution of excess dimethylamine (typically >4 equivalents) in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The excess dimethylamine acts as both a reactant and a scavenger for the hydrogen chloride byproduct.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture will contain the desired product and a precipitate of dimethylammonium chloride. The precipitate is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the labile silicon-nitrogen bonds. These bonds are susceptible to cleavage by protic reagents, making it a useful silylating agent.

Silylating Agent for the Protection of Alcohols

This compound can be used as a silylating agent to protect alcohols as diphenyl(dimethylamino)silyl ethers. The dimethylamino group acts as a leaving group upon reaction with the alcohol. The reaction is typically driven by the formation of the volatile dimethylamine byproduct.

Diagram 2: Silylation of an Alcohol

Sources

An In-depth Technical Guide to Bis(dimethylamino)diphenylsilane: A Versatile Reagent in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dimethylamino)diphenylsilane is an organosilicon compound that has garnered significant interest in various fields of chemical synthesis, from materials science to pharmaceutical development. Its unique reactivity, stemming from the silicon-nitrogen bonds, makes it a valuable reagent, primarily utilized as a silylating agent for the protection of sensitive functional groups. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its critical applications in research and drug development, and essential safety and handling information.

Core Properties of this compound

This compound is a colorless to light yellow liquid with the chemical formula C16H22N2Si.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C16H22N2Si |

| Molecular Weight | 270.45 g/mol [1] |

| CAS Number | 1027-62-9[1] |

| Appearance | Transparent liquid[1] |

| Boiling Point | 139-140 °C at 2 g/mL[1] |

| Flash Point | 95 °C[3] |

| Density | 1.02 g/cm³[3] |

graph "Bis_dimethylamino_diphenylsilane_Structure" { layout=neato; node [shape=plaintext]; Si [label="Si", pos="0,0!"]; N1 [label="N", pos="-1.5,1!"]; N2 [label="N", pos="1.5,1!"]; C1 [label="C", pos="-2.5,1.5!"]; C2 [label="C", pos="-1.5,2!"]; C3 [label="C", pos="2.5,1.5!"]; C4 [label="C", pos="1.5,2!"]; Ph1 [label="Ph", pos="-1,-1.5!"]; Ph2 [label="Ph", pos="1,-1.5!"];

Si -- N1; Si -- N2; Si -- Ph1; Si -- Ph2; N1 -- C1; N1 -- C2; N2 -- C3; N2 -- C4; }

Caption: Molecular structure of this compound.

Synthesis of this compound: A Representative Protocol

Reaction Scheme:

Ph2SiCl2 + 4 HN(CH3)2 → Ph2Si(N(CH3)2)2 + 2 [H2N(CH3)2]Cl

The use of excess dimethylamine is crucial as it not only acts as the nucleophile but also serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol

Materials:

-

Dichlorodiphenylsilane (Ph2SiCl2)

-

Anhydrous Dimethylamine (HN(CH3)2)

-

Anhydrous inert solvent (e.g., hexane, toluene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas. The entire apparatus should be flame-dried or oven-dried before use to eliminate any moisture.

-

Inert Atmosphere: Purge the system with a steady stream of nitrogen or argon to create an inert atmosphere. This is critical as dichlorodiphenylsilane and the product are sensitive to moisture.[6]

-

Reagent Preparation: In the reaction flask, dissolve dichlorodiphenylsilane in an appropriate volume of anhydrous solvent.

-

Amine Addition: Cool the solution in an ice bath. Slowly add a solution of excess anhydrous dimethylamine (at least 4 equivalents) in the same anhydrous solvent to the stirred solution of dichlorodiphenylsilane via the dropping funnel. The addition should be controlled to maintain a low reaction temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture to room temperature. The byproduct, dimethylammonium chloride, will precipitate out as a white solid. Filter the mixture under an inert atmosphere to remove the salt.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary utility of this compound in the context of drug development and complex organic synthesis lies in its function as a silylating agent, specifically for the protection of hydroxyl and amino groups.[7] In multi-step syntheses of complex molecules, such as pharmaceuticals, it is often necessary to temporarily block reactive functional groups to prevent them from undergoing unwanted reactions.

The Role as a Protecting Group

Silyl ethers, formed by the reaction of a silylating agent with an alcohol, are one of the most widely used protecting groups for hydroxyl moieties. The diphenylsilyl group introduced by this compound offers a moderate level of steric hindrance and stability. The reactivity of the Si-N bond in aminosilanes makes them effective silylating agents. The reaction proceeds with the liberation of dimethylamine, a volatile byproduct that can be easily removed from the reaction mixture.

The choice of a specific silyl protecting group is dictated by the reaction conditions that will be employed in subsequent synthetic steps and the conditions required for its eventual removal (deprotection). The diphenylsilyl group provides a different stability profile compared to more common alkylsilyl groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS).

Mechanistic Rationale in Drug Synthesis

The journey of a drug molecule from a laboratory concept to a clinical candidate often involves a lengthy and complex total synthesis. The presence of multiple functional groups in a drug precursor necessitates a strategic approach to its synthesis, where certain groups are masked or "protected" while others are being chemically transformed.

For instance, in the synthesis of a complex natural product with multiple hydroxyl groups, selective protection is key. A chemist might choose to protect a primary alcohol with a less sterically hindered silylating agent and a secondary or tertiary alcohol with a bulkier one. This compound can be employed to introduce a diphenylsilyl group, which can be selectively removed under conditions that might not affect other protecting groups present in the molecule. This orthogonality is a cornerstone of modern synthetic strategy.

Caption: The role of protecting groups in a multi-step synthesis workflow.

Safety, Handling, and Storage

As a reactive chemical, proper handling and storage of this compound are crucial to ensure safety and maintain the integrity of the compound.

Hazards:

-

Moisture Sensitivity: Aminosilanes are sensitive to moisture and will react with water, leading to their degradation.[6] This hydrolysis can release flammable and/or toxic vapors.

-

Corrosivity: The compound and its hydrolysis byproducts can be corrosive and cause severe skin burns and eye damage.[8]

-

Irritation: Inhalation may cause respiratory irritation.[9]

Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[9][11]

-

Use an inert atmosphere (nitrogen or argon) when transferring the reagent to prevent exposure to moisture.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.[6][12][13]

-

Storage under an inert atmosphere is recommended to prolong its shelf life.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of synthetic chemists. Its role as a silylating agent for the protection of functional groups is particularly significant in the multi-step synthesis of complex molecules, including those with pharmaceutical applications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in both academic research and industrial drug development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. Retrieved from [Link]

-

Alchemist-chem. (n.d.). Aminosilane Complex | Multi-Functional Adhesion Promoter. Retrieved from [Link]

-

Jadhav, S. A. (2015). Any advice transferring & storing of organosilane coupling agent? ResearchGate. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Bis(dimethylamino)dimethylsilane. Retrieved from [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). General Application and Use of Amino Silanes. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1027-62-9,this compound. Retrieved from [Link]

-

Power Chemical Corporation. (n.d.). Silane Coupling Agent Storage & Handling Guide. Retrieved from [Link]

-

Franz, A. K. (2012). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 3(4), 284–289. Retrieved from [Link]

- Google Patents. (n.d.). CN108084219B - Synthesis method of bis (diethylamino) silane.

- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane.

- Wnuk, S. F. (2007). The synthesis of biologically active organosilicon small molecules. Current Opinion in Drug Discovery & Development, 10(6), 654-71.

-

Gelest. (n.d.). Silyl Groups. Retrieved from [Link]

-

Liu, Y., Huang, B., Zhou, W., & Wu, Y. (2021). Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties. Polymers, 13(16), 2781. Retrieved from [Link]

- Grinberg, S., et al. (2014). Bis(trimethylsilyl)Ethylamine: Synthesis, Properties and its use as CVD Precursor. Journal of Nanoscience and Nanoengineering, 1(1), 1-8.

- Monroe, T. B., Thomas, A. A., Jones, D. S., & Ogle, C. A. (2009). Bis(2-naphthylmethyl)diphenylsilane.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 5. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 6. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. capotchem.cn [capotchem.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Aminosilane Complex | Multi-Functional Adhesion Promoter [hs-silanes.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Bis(dimethylamino)diphenylsilane

Introduction

Bis(dimethylamino)diphenylsilane (CAS No. 1027-62-9) is an organosilicon compound featuring a central silicon atom bonded to two phenyl groups and two dimethylamino groups.[1] Its IUPAC name is N-[dimethylamino(diphenyl)silyl]-N-methylmethanamine.[1] This molecule serves as a valuable precursor and reagent in various fields, including chemical synthesis and the semiconductor industry, where it is used for the deposition of silicon-based thin films.[2]

Given its reactivity, particularly its sensitivity to moisture, a thorough understanding of its structural and electronic properties is paramount for researchers and process chemists.[1] Spectroscopic analysis provides the foundational data for quality control, reaction monitoring, and mechanistic studies. This guide offers an in-depth analysis of the expected spectroscopic signature of this compound, leveraging data from analogous compounds to provide a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of this compound. Analysis of ¹H, ¹³C, and ²⁹Si spectra provides unambiguous confirmation of the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A robust, self-validating protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Due to the compound's moisture sensitivity, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox). A sample of ~10-20 mg is dissolved in ~0.6 mL of a deuterated solvent.

-

Solvent Selection: Anhydrous deuterated chloroform (CDCl₃) is a suitable choice, as it is a common solvent for organosilane compounds and allows for comparison with literature data of related structures.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse experiment. A spectral width of ~15 ppm and a relaxation delay of 5 seconds are appropriate starting points.

-

¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30) to obtain singlets for all carbon environments. A longer acquisition time is necessary due to the low natural abundance of ¹³C.

-

²⁹Si NMR: This nucleus has a low natural abundance (4.7%) and a negative gyromagnetic ratio, requiring specialized experiments like INEPT or DEPT for signal enhancement. Proton decoupling is standard.[3]

-

-

Referencing: Spectra should be referenced internally to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show two distinct regions corresponding to the aromatic (phenyl) and aliphatic (dimethylamino) protons.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~ 7.50 - 7.65 | Multiplet | 4H | ortho-H (Phenyl) | Phenyl protons adjacent to the silicon atom are typically deshielded. Data for diphenylsilane shows signals in this region.[4] |

| ~ 7.30 - 7.45 | Multiplet | 6H | meta/para-H (Phenyl) | These protons are further from the silicon center and appear slightly more upfield, often overlapping. |

| ~ 2.50 - 2.60 | Singlet | 12H | -N(CH ₃)₂ | The twelve methyl protons are chemically equivalent, resulting in a single sharp peak. The electronegative nitrogen atom shifts this signal downfield relative to TMS. |

¹³C{¹H} NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

| Predicted Shift (ppm) | Assignment | Rationale & Comparative Insights |

| ~ 135 - 138 | ipso-C (Phenyl) | The carbon directly attached to silicon (ipso) is expected in this region. Its intensity may be lower due to a long relaxation time. Data for diphenylsilane supports this assignment.[5] |

| ~ 133 - 135 | ortho-C (Phenyl) | Aromatic carbon shifts are predictable based on substituent effects. |

| ~ 129 - 131 | para-C (Phenyl) | The para carbon often appears as a sharp signal in this range. |

| ~ 127 - 129 | meta-C (Phenyl) | The meta carbons are typically found in the most upfield region of the aromatic signals. |

| ~ 38 - 40 | -N(C H₃)₂ | The methyl carbon signal is expected in the aliphatic region, shifted downfield by the attached nitrogen. |

²⁹Si NMR Spectral Analysis (Predicted)

The ²⁹Si NMR spectrum provides direct information about the silicon center's electronic environment.

| Predicted Shift (ppm) | Rationale & Comparative Insights |

| -5 to -15 | Ph₂Si (NMe₂)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a convenient technique for liquid samples.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Apply a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) immediately after analysis.

Spectral Interpretation (Predicted)

The IR spectrum can be interpreted by assigning absorption bands to specific molecular vibrations. Assignments are based on well-established correlation tables and data from similar molecules like diphenylsilane and bis(dimethylamino)dimethylsilane.[6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Comparative Insights |

| 3070 - 3050 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the phenyl rings. |

| 2950 - 2800 | Medium | Aliphatic C-H stretch | Symmetric and asymmetric stretching of the methyl groups. |

| ~1590, ~1485 | Medium-Weak | C=C ring stretch | Aromatic ring skeletal vibrations. |

| ~1430 | Strong | Si-Phenyl (stretch) | A very characteristic and strong absorption for phenylsilanes.[8] |

| ~1120 | Strong | Si-Phenyl (in-plane bend) | Another key indicator of the Si-Ph bond. |

| ~940 | Strong | Si-N stretch | The Si-N(C)₂ asymmetric stretch is a crucial diagnostic peak. For bis(dimethylamino)dimethylsilane, this band is observed around 935-968 cm⁻¹.[6] |

| 740 - 690 | Very Strong | Phenyl C-H out-of-plane bend | A strong, sharp band characteristic of a monosubstituted benzene pattern (in this case, the "substituent" is the Si(NMe₂)₂-Ph moiety). |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and substructures.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight via protonated or adducted species.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode. A scan range of m/z 50-500 would be appropriate.

-

Analysis: Identify the molecular ion adducts, such as [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula to within a few parts per million.

Fragmentation Analysis and Interpretation (Predicted)

The predicted monoisotopic mass of C₁₆H₂₂N₂Si is 270.1552 Da.[9] Under ESI conditions, the primary observed ion would be the protonated molecule. Under higher energy conditions (e.g., EI or in-source fragmentation), characteristic losses are expected.

| m/z (Predicted) | Ion Formula | Identity | Rationale |

| 271.1625 | [C₁₆H₂₃N₂Si]⁺ | [M+H]⁺ | The protonated molecular ion, expected as the base peak in ESI-MS.[9] |

| 270.1552 | [C₁₆H₂₂N₂Si]⁺˙ | M⁺˙ | The molecular ion, expected in techniques like EI-MS. |

| 255.1318 | [C₁₅H₁₉N₂Si]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from one of the dimethylamino groups. |

| 226.1158 | [C₁₂H₁₂NSi]⁺ | [M-N(CH₃)₂]⁺ | Cleavage of a silicon-nitrogen bond, resulting in the loss of a dimethylamino radical. This is a likely and significant fragmentation pathway. |

| 193.1053 | [C₁₀H₁₅N₂Si]⁺ | [M-C₆H₅]⁺ | Cleavage of a silicon-phenyl bond, resulting in the loss of a phenyl radical. |

Conclusion

The comprehensive spectroscopic analysis of this compound relies on a multi-technique approach. ¹H and ¹³C NMR confirm the core structure of phenyl and dimethylamino groups, while ²⁹Si NMR provides direct insight into the silicon center. IR spectroscopy offers rapid verification of key functional groups, particularly the characteristic Si-Phenyl and Si-N vibrations. Finally, mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns. This guide provides researchers with a robust predictive framework for the characterization and quality assessment of this important organosilicon reagent.

References

-

Royal Society of Chemistry. (2020). Electronic Supporting Information (ESI). [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

-

PubChem. (n.d.). Bis(dimethylamino)dimethylsilane. [Link]

-

LookChem. (n.d.). Cas 1027-62-9,this compound. [Link]

-

ResearchGate. (n.d.). Normalized FT-IR absorption spectra of BDMADMS (gas phase) (a), and of...[Link]

-

ResearchGate. (n.d.). 79.4 MHz 29 Si{ 1 H} NMR spectrum of allyl(methyl)bis(phenylethynyl)silane. [Link]

-

PubChemLite. (2026). This compound (C16H22N2Si). [Link]

-

PubChem. (n.d.). Diphenylsilane. [Link]

-

University of Ottawa. (n.d.). (29Si) Silicon NMR. [Link]

-

SpectraBase. (n.d.). Bis(dimethylamino)dimethylsilane - Optional[29Si NMR] - Chemical Shifts. [Link]

-

SpectraBase. (n.d.). (DIPHENYLAMINO)-DIPHENYLSILANE - Optional[29Si NMR] - Chemical Shifts. [Link]

-

Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]

-

PubChem. (n.d.). Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl-. [Link]

-

ChemRxiv. (n.d.). Synthesis, Redox Chemistry, and Electronic Structures of bis-di(silylamido)silane f. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane.

-

Journal of the Korean Physical Society. (2011). Infrared and Raman Spectroscopy of Diphenylsilane. Vibrational Assignment by Hartree-Fock and Density-functional Theory Calculations. [Link]

-

ResearchGate. (n.d.). ATR FT-IR spectra of diphenylsilane (bottom), 1,4-benzenedimethanol (middle), and their poly(silylether) (top). [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). The structure of bis(dimethylamino)silane in the gas phase, determined by electron diffraction. [Link]

Sources

- 1. Silanediamine, N,N,N',N'-tetramethyl-1,1-diphenyl- | C16H22N2Si | CID 70566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 4. Diphenylsilane(775-12-2) 1H NMR spectrum [chemicalbook.com]

- 5. Diphenylsilane(775-12-2) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. jkps.or.kr [jkps.or.kr]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C16H22N2Si) [pubchemlite.lcsb.uni.lu]

"Bis(dimethylamino)diphenylsilane" reactivity with protic solvents

An In-depth Technical Guide to the Reactivity of Bis(dimethylamino)diphenylsilane with Protic Solvents

Abstract

This compound (C₁₆H₂₂N₂Si) is a highly reactive organosilicon compound extensively utilized in chemical synthesis as a potent silylating agent and a precursor to silicon-containing polymers.[1] Its utility stems from the high reactivity of its silicon-nitrogen (Si-N) bonds towards protic species. This technical guide provides a comprehensive examination of the core reactivity of this compound with common protic solvents, including water, alcohols, and amines. We will delve into the underlying reaction mechanisms, explore the factors governing reaction kinetics and outcomes, and provide field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals who leverage silylation chemistry or work with aminosilane precursors.

Introduction to this compound

This compound is a member of the aminosilane family, characterized by two dimethylamino groups attached to a diphenyl-substituted silicon atom. This structure confers a unique combination of reactivity and stability. The phenyl groups provide steric bulk and electronic effects, while the Si-N bonds are the primary sites of chemical transformation.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The high reactivity, particularly with moisture, necessitates careful handling under inert conditions.[2]

| Property | Value | Reference |

| CAS Number | 1027-62-9 | [1][3] |

| Molecular Formula | C₁₆H₂₂N₂Si | [3] |

| Molecular Weight | 270.45 g/mol | [3] |

| Appearance | Transparent liquid | [3] |

| Boiling Point | 139-140 °C (at 2 Torr) | [3] |

| Flash Point | 95 °C | [3] |

Core Reaction Mechanism: Nucleophilic Substitution at Silicon

The fundamental reaction pathway for this compound with protic solvents (H-X) is a nucleophilic substitution at the silicon center. The Si-N bond is polarized, with the silicon atom being electrophilic and susceptible to attack by nucleophiles.

Causality Behind the Reactivity: The reaction is thermodynamically driven by the formation of a stronger Si-O or Si-N bond compared to the initial Si-N bond, and the liberation of the volatile and basic leaving group, dimethylamine (HN(CH₃)₂). The proton from the protic solvent facilitates the departure of the dimethylamino group by protonating it, making it a better leaving group.

Caption: General mechanism of reaction with a protic solvent.

Reactivity with Specific Protic Solvents

The nature of the protic solvent dictates the final product and the reaction conditions required. The general order of reactivity is influenced by the nucleophilicity and acidity of the protic reagent.

Hydrolysis: Reaction with Water

Hydrolysis is the reaction of this compound with water. This reaction is typically very fast and difficult to control, often occurring with atmospheric moisture.[2]

Mechanism: The reaction proceeds in two stages. First, one dimethylamino group is substituted by a hydroxyl group to form an intermediate silanol, N,N-dimethyl-1,1-diphenyl-1-silanolamine. This is followed by the substitution of the second amino group to yield diphenylsilanediol (Ph₂Si(OH)₂).

Scientist's Insight: The diphenylsilanediol product is often unstable and readily undergoes self-condensation to form siloxane bonds (Si-O-Si).[4] This condensation process is the basis for forming linear or cyclic poly(diphenylsiloxane)s.[5][6] The amount of water and the pH are critical factors that influence whether hydrolysis is complete and the extent of subsequent condensation.[4][7]

Caption: Pathway of hydrolysis followed by condensation.

Alcoholysis: Reaction with Alcohols

The reaction with alcohols (alcoholysis) is a cornerstone of its application as a silylating agent for protecting hydroxyl groups in organic synthesis.[8]

Mechanism: The reaction involves the stepwise replacement of the dimethylamino groups with alkoxy (-OR) groups. The reaction with one equivalent of an alcohol (ROH) yields a monoalkoxysilane, Ph₂Si(OR)(NMe₂). With excess alcohol or under forcing conditions, the dialkoxysilane, Ph₂Si(OR)₂, is formed.

Trustworthiness Through Control: This reaction is highly predictable and efficient. The release of gaseous dimethylamine (or its capture by an acid) drives the reaction to completion. The choice of solvent can influence reaction rates; non-polar solvents are common, but polar aprotic solvents can also be used.[9] The reaction's chemoselectivity for alcohols is excellent, making it a reliable method for protecting -OH groups in complex molecules.[8]

Aminolysis: Reaction with Primary and Secondary Amines

This compound can react with other primary or secondary amines in a process known as transamination.

Mechanism: This is an equilibrium-driven process where a dimethylamino group is exchanged for another amino group (-NRR'). Ph₂Si(NMe₂)₂ + 2 R₂NH ⇌ Ph₂Si(NR₂)₂ + 2 HNMe₂

Expertise in Application: The success of this reaction depends on shifting the equilibrium to the product side. This is typically achieved by using a large excess of the reactant amine or by removing the more volatile dimethylamine from the reaction mixture by distillation or under reduced pressure. The steric bulk of the incoming amine and the silane substituents significantly impacts the reaction rate.[10]

Experimental Protocols and Workflows

All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.

Protocol: Silylation of Benzyl Alcohol

This protocol describes a typical procedure for the protection of a primary alcohol.

Step-by-Step Methodology:

-

Preparation: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is flame-dried under vacuum and backfilled with argon.

-

Reagents: Benzyl alcohol (1.0 eq) is dissolved in anhydrous toluene (20 mL).

-

Addition: this compound (1.1 eq) is added dropwise to the stirred solution at room temperature.

-

Reaction: The mixture is heated to 80 °C and stirred for 4 hours. The progress of the reaction can be monitored by TLC or GC-MS. The formation of dimethylamine often results in a slight pressure increase if the system is sealed.

-

Workup: The reaction mixture is cooled to room temperature and filtered to remove any potential solids (e.g., dimethylammonium salts if any acidic impurities were present).

-

Purification: The solvent is removed under reduced pressure. The crude product, benzyloxydiphenyl(dimethylamino)silane, can be purified by vacuum distillation or column chromatography on silica gel.

Scientist's Note: The use of a slight excess of the silylating agent ensures complete conversion of the alcohol. The choice of an 80 °C reaction temperature is a balance between achieving a reasonable reaction rate and preventing potential side reactions or decomposition.

Caption: A typical experimental workflow for alcohol protection.

Summary of Reactivity

The reactivity of this compound is a function of the protic solvent's properties. The following table summarizes the expected products and general reaction conditions.

| Protic Solvent (H-X) | Product(s) | Typical Conditions | Mechanistic Notes |

| Water (H₂O) | Diphenylsilanediol, Polydiphenylsiloxanes | Ambient temperature, often unintentional | Very rapid reaction.[4] Product readily self-condenses.[5] |

| Primary Alcohols (R-OH) | Ph₂Si(OR)(NMe₂), Ph₂Si(OR)₂ | Room temp. to moderate heat | Excellent for protection chemistry.[8] Rate is sensitive to steric hindrance.[11] |

| Secondary Alcohols (R₂CH-OH) | Ph₂Si(OR)(NMe₂), Ph₂Si(OR)₂ | Moderate to high heat | Slower reaction rates compared to primary alcohols due to increased steric bulk. |

| Primary/Secondary Amines (RNH₂, R₂NH) | Ph₂Si(NRH)₂, Ph₂Si(NR₂)₂ | Heat, removal of HNMe₂ | Equilibrium-driven transamination.[10][12] |

Conclusion

This compound is a versatile and highly reactive reagent whose chemistry is dominated by the facile cleavage of its Si-N bonds by protic solvents. Its reactions with water lead to silanols and polysiloxanes, while its reactions with alcohols provide a robust and widely used method for hydroxyl group protection in organic synthesis. Understanding the principles of nucleophilic substitution at silicon, the role of the leaving group, and the influence of reaction conditions is paramount for effectively harnessing its synthetic potential. Careful control of reaction parameters, particularly the exclusion of moisture, allows chemists to achieve high yields and selectivity, making it an invaluable tool in both academic research and industrial drug development.

References

- Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. (2015). Google Books.

- Cas 1027-62-9,this compound. LookChem.

- Kinetics and Computational Studies of an Aminosilane Reaction With a Silsesquioxane Silanol. (2009). PubMed.

- How to Prevent the Loss of Surface Functionality Derived

- Reactivity of (3-aminopropyl)trimethoxysilane with Scots pine wood. Index Copernicus.

- CAS 1027-62-9 this compound. Alfa Chemistry.

- Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling C

- Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines. Royal Society of Chemistry.

- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Elsevier.

- Bis(dimethylamino)dimethylsilane. PubChem.

- Polymerization of siloxanes. (2001).

- Synthesis and characterization of amine terminated cycloaliphatic substituted polysiloxanes. (2014).

- Catalyst for synthesis of siloxanes. (2015).

- Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. (n.d.). Semantic Scholar.

- Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.).

- Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride. (n.d.). MDPI.

Sources

- 1. Cas 1027-62-9,this compound | lookchem [lookchem.com]

- 2. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 5. US6284859B1 - Polymerization of siloxanes - Google Patents [patents.google.com]

- 6. WO2015026691A1 - Catalyst for synthesis of siloxanes - Google Patents [patents.google.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. Kinetics and computational studies of an aminosilane reaction with a silsesquioxane silanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride [mdpi.com]

- 12. Reactivity of 1,3-dichloro-1,3-bis(dimethylamino)-propenium salts with primary amines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Bis(dimethylamino)diphenylsilane

Abstract

Bis(dimethylamino)diphenylsilane (CAS No. 1027-62-9) is an organosilicon compound of significant interest in materials science and chemical synthesis, particularly as a precursor for silicon-containing polymers and thin films in the semiconductor industry.[1] Its utility in high-temperature applications, such as chemical vapor deposition (CVD), necessitates a thorough understanding of its thermal stability and decomposition behavior. This guide provides an in-depth analysis of the thermochemical principles governing the stability of this compound, explores its potential decomposition mechanisms by drawing insights from closely related analogues, and details the definitive analytical methodologies required for its characterization. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to confidently assess and utilize this reactive precursor.

Introduction: Significance and Application

This compound, with the chemical formula C₁₆H₂₂N₂Si, is a member of the aminosilane family, characterized by a central silicon atom bonded to two phenyl groups and two dimethylamino groups.[1] These reactive dimethylamino groups make it a versatile precursor for the synthesis of various compounds and materials.[1]

The primary applications lie in fields where precise control over silicon incorporation is critical:

-

Semiconductor Manufacturing: Aminosilanes are employed as reagents or precursors for the deposition of silicon-based thin films (e.g., silicon nitride, silicon carbonitride), which are essential components in microelectronic devices.[1][2] The thermal stability of the precursor directly influences the deposition temperature window and the purity of the resulting film.

-

Polymer Chemistry: It can be used in the synthesis of specialized silicone polymers. The incorporation of diphenyl groups can enhance thermal stability and modify the refractive index of the final polymer, while the amino groups provide reactive sites for polymerization or cross-linking.[3][4]

Understanding the temperature at which this compound begins to decompose, the pathways it follows, and the byproducts it generates is paramount for process optimization, ensuring material integrity, and maintaining safety.

Thermochemical Fundamentals and Predicted Stability

Direct, publicly available experimental data on the thermal decomposition of this compound is limited. However, a robust understanding can be built by examining its chemical structure and drawing parallels from detailed theoretical and experimental studies of analogous aminosilanes.

Bond Dissociation Energies (BDEs)

The thermal stability of a molecule is fundamentally governed by the strength of its chemical bonds. The decomposition process typically initiates with the cleavage of the weakest bond. For this compound, the key bonds to consider are Si-N, Si-C (Si-Phenyl), and N-C (N-Methyl).

Theoretical studies on a close analogue, bis(dimethylamino)silane (BDMAS), provide critical insights. Ab initio calculations have shown the following bond cleavage energies for BDMAS:

This hierarchy strongly suggests that decomposition is most likely to initiate at the dimethylamino ligand, specifically via cleavage of the N-Methyl bond.[5][6] While the phenyl groups in this compound will electronically influence the Si-N bond strength, the N-C bond remains a probable initiation site. The Si-Phenyl bond is known to be quite robust, with pyrolysis studies of tetraphenylsilane indicating it only cleaves at very high temperatures to produce phenyl radicals.[7]

Predicted Decomposition Onset

The bulky phenyl groups may sterically hinder intermolecular reactions, potentially leading to a higher decomposition onset temperature compared to its dimethyl or non-phenylated analogues. However, the compound's reactivity is also dictated by its hydrolytic instability; it readily reacts with moisture to produce dimethylamine and diphenylsilanediol.[8][9] Therefore, its thermal stability is only relevant under strictly anhydrous and inert conditions.

Mechanisms of Thermal Decomposition

The decomposition of this compound in an inert atmosphere can proceed through several potential pathways.

Radical vs. Concerted Pathways

-

Radical Mechanism: This pathway involves the homolytic cleavage of a bond to form two radical species. Based on the BDEs, the initial step could be the breaking of an N-CH₃ or Si-N bond. Subsequent reactions would involve these highly reactive radicals abstracting atoms from other molecules or recombining, leading to a complex mixture of products.

-

Concerted Mechanism: This pathway involves a more ordered transition state where bonds are broken and formed simultaneously, often resulting in the elimination of a small, stable molecule. For BDMAS, the most favored decomposition route, both kinetically and thermodynamically, is a concerted reaction that eliminates a methane (CH₄) molecule to form N-dimethylaminosilyl methyleneimine.[5][6] A similar intramolecular elimination could be a plausible, lower-energy pathway for the diphenyl- derivative as well.

Proposed Decomposition Pathways

The following diagram illustrates the likely initial steps in the thermal decomposition of this compound under pyrolytic conditions.

Summary of Decomposition Data and Products

While specific quantitative data for this compound requires experimental determination via the methods above, we can compile a predictive summary based on its analogues.

| Property / Product | Expected Observation / Identity | Likely Conditions / Origin | Supporting Evidence (from Analogues) |

| T_onset (Inert Atm.) | > 150-200 °C (Estimated) | Thermal energy overcomes the activation energy for the weakest bond cleavage. | [2][10] |

| Decomposition Residue | Char containing Si, C, and N. | High-temperature pyrolysis in an inert atmosphere. | [5] |

| Gaseous Product: CH₄ | Methane | Concerted molecular elimination pathway. | [5][6][10] |

| Gaseous Product: H₂C=NR | Methyleneimine species | Resulting from concerted elimination or radical rearrangements. | [5][6] |

| Gaseous Product: HNMe₂ | Dimethylamine | Reaction with trace moisture (hydrolysis), not purely thermal decomposition. Can also be a radical recombination product. | [8][9][11] |

| Gaseous Product: C₆H₆ | Benzene | High-temperature cleavage of the Si-Phenyl bond followed by hydrogen abstraction. | [7] |

| Hazardous Byproducts | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) | Decomposition in the presence of air/oxygen. | [12] |

Conclusion

The thermal stability of this compound is a critical parameter for its successful application in advanced materials and semiconductor fabrication. While direct experimental data remains scarce, a detailed analysis of its chemical structure and the behavior of closely related aminosilanes provides a strong predictive framework. The decomposition is likely initiated by the cleavage of the N-CH₃ bond within the dimethylamino ligand, proceeding through either radical or concerted molecular elimination pathways. The presence of moisture will lead to hydrolytic decomposition, a distinct and often lower-temperature process.

For any application, a rigorous experimental evaluation using the protocols outlined in this guide—specifically TGA coupled with evolved gas analysis—is strongly recommended. Such an analysis will provide the precise decomposition temperatures and product profiles necessary for robust process control, material design, and operational safety.

References

-

Title: Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species Source: PubMed URL: [Link]

-

Title: Thin Film Deposition in Capacitively Coupled Plasmas Fed with Bis(dimethylamino)dimethylsilane and Oxygen: An FTIR study Source: ResearchGate URL: [Link]

-

Title: BIS(DIETHYLAMINO)SILANE Safety Data Sheet Source: Gelest, Inc. URL: [Link]

-

Title: Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface Source: ResearchGate URL: [Link]

-

Title: Bis(dimethylamino)dimethylsilane - Hazardous Agents Source: Haz-Map URL: [Link]

-

Title: Decomposition kinetics and thermochemistry of bis(dimethylamino)silane: A theoretical study Source: American Chemical Society URL: [Link]

-

Title: Cas 1027-62-9,this compound Source: LookChem URL: [Link]

-

Title: Bis(dimethylamino)dimethylsilane | C6H18N2Si Source: PubChem URL: [Link]

-

Title: Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor Source: MDPI URL: [Link]

Sources

- 1. Cas 1027-62-9,this compound | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decomposition kinetics and thermochemistry of bis(dimethylamino)silane: A theoretical study - American Chemical Society [acs.digitellinc.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Bis(dimethylamino)dimethylsilane - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. gelest.com [gelest.com]

- 12. capotchem.cn [capotchem.cn]

Navigating the Solvent Landscape of Bis(dimethylamino)diphenylsilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding "Solubility" in the Context of a Reactive Silylamine

Bis(dimethylamino)diphenylsilane, a member of the silylamine family, is a versatile reagent in organic synthesis and materials science. However, its utility is intrinsically linked to its behavior in various organic solvents. This guide moves beyond a simple tabulation of solubility data. For a highly reactive compound such as this, the term "solubility" must be understood as a dynamic interplay between dissolution and chemical reaction. This document provides a comprehensive exploration of these interactions, offering both theoretical understanding and practical, field-proven methodologies for researchers.

The Chemical Identity of this compound: A Foundation for Understanding its Solvent Interactions

This compound (C₁₆H₂₂N₂Si) is a transparent liquid characterized by a silicon atom bonded to two phenyl groups and two dimethylamino groups.[1] This structure is central to its reactivity and solubility profile. The key features influencing its behavior in solvents are:

-

The Si-N Bond: This bond is highly susceptible to cleavage by protic species, a characteristic that dominates its interactions with many common solvents.

-

The Phenyl Groups: These bulky, non-polar groups contribute to van der Waals interactions and influence its solubility in non-polar organic solvents.

-

The Dimethylamino Groups: These are basic and can interact with acidic species.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1027-62-9 | [1] |

| Molecular Formula | C₁₆H₂₂N₂Si | [1] |

| Molecular Weight | 270.44 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 139 °C @ 2 Torr | |

| Density | 1.02 g/cm³ | [2] |

| Flash Point | 95 °C | [2] |

The Dichotomy of Solvent Interaction: Reactivity vs. Miscibility

The interaction of this compound with organic solvents falls into two distinct categories:

-

Reactive Solvents (Protic): These solvents contain acidic protons (e.g., O-H, N-H) and will react with the silylamine.

-

Non-Reactive Solvents (Aprotic): These solvents lack acidic protons and are generally suitable for dissolving the compound.

The Inherent Reactivity with Protic Solvents

This compound reacts readily with protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines. This is not a simple dissolution but a chemical transformation, specifically hydrolysis or alcoholysis of the Si-N bond.

The reaction with water, for instance, leads to the formation of siloxanes and dimethylamine. This reactivity makes traditional solubility determination in protic solvents impractical and irrelevant for most applications. The compound should be considered incompatible and reactive with this class of solvents.

Miscibility and Stability in Aprotic Solvents

In aprotic solvents, the primary mode of interaction is physical dissolution. Due to its molecular structure with both polarizable phenyl rings and polar Si-N bonds, this compound is anticipated to be miscible with a wide range of common aprotic organic solvents.

Table 2: Predicted Miscibility of this compound in Common Aprotic Organic Solvents

| Solvent Class | Examples | Predicted Miscibility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Miscible | The ether oxygen can interact with the silicon center, and the overall polarity is compatible. |

| Hydrocarbons | Hexane, Toluene | Miscible | The phenyl groups of the silylamine promote solubility in aromatic and aliphatic hydrocarbons through van der Waals forces. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | These solvents are polar enough to dissolve the silylamine without being reactive. |

Note: "Miscible" indicates that the substances are soluble in all proportions.

While miscibility is expected, the long-term stability of solutions in aprotic solvents should not be taken for granted. Trace amounts of moisture in the solvent can lead to slow degradation of the silylamine over time. Therefore, the use of anhydrous solvents is paramount.

Safe Handling and Storage: A Prerequisite for Reliable Results

The high reactivity of this compound necessitates stringent handling and storage protocols to ensure both user safety and the integrity of the compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: A lab coat should be worn.

-

Respiratory Protection: Work in a well-ventilated fume hood.

Handling Procedures

-

Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[3]

-

Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

-

Avoid Contamination: Ensure all glassware is oven-dried and cooled under an inert atmosphere before use.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The container should be flushed with an inert gas before sealing.

-

Keep away from sources of moisture and ignition.

Experimental Protocol: Determination of Miscibility and Stability in Aprotic Solvents

Given the nature of this compound, a traditional gravimetric solubility test is less informative than a protocol designed to confirm miscibility and assess stability. Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal tool for this purpose, as it provides both qualitative and quantitative information about the compound in solution.[4][5]

Objective

To determine the miscibility of this compound in selected anhydrous aprotic solvents and to monitor its stability over a defined period.

Materials

-

This compound

-

Anhydrous aprotic solvents (e.g., THF-d₈, Toluene-d₈, Hexane, Dichloromethane)

-

NMR tubes with J. Young valves or other suitable sealing mechanism

-

Gas-tight syringes

-

Schlenk line or glovebox

Experimental Workflow

Caption: Experimental workflow for determining the miscibility and stability of this compound.

Step-by-Step Methodology

-

Preparation of NMR Tubes: Thoroughly clean and oven-dry NMR tubes. Cool them under a stream of dry nitrogen or argon.

-

Preparation of the Sample: Under an inert atmosphere, add a small, known amount of this compound to the NMR tube.

-

Addition of Solvent: Using a gas-tight syringe, add the desired anhydrous deuterated solvent (e.g., THF-d₈, Toluene-d₈) to the NMR tube.

-

Observation of Miscibility: Visually inspect the sample. The absence of phase separation or undissolved droplets indicates miscibility.

-

Initial NMR Analysis: Acquire a ¹H NMR spectrum of the freshly prepared solution. This will serve as the baseline (t=0) spectrum.

-

Stability Monitoring: Store the sealed NMR tube at room temperature, protected from light.

-

Time-course NMR Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 24 hours, 48 hours, 1 week).

-

Data Interpretation: Compare the spectra over time. The appearance of new signals, particularly those corresponding to dimethylamine or siloxane byproducts, indicates degradation of the silylamine. The relative integration of the parent compound's peaks versus any new peaks can provide a semi-quantitative measure of stability.

Conclusion: A Practical Framework for Working with this compound

The effective use of this compound hinges on a nuanced understanding of its interactions with organic solvents. While it is highly reactive with protic solvents, it is expected to be readily miscible in a variety of aprotic solvents. The key to successful application lies in the rigorous exclusion of moisture and the use of inert atmosphere techniques. The experimental protocol outlined in this guide provides a robust framework for researchers to confidently assess the miscibility and stability of this compound in their chosen solvent system, ensuring the reliability and reproducibility of their synthetic endeavors.

References

-

Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds. International Journal of Pharmaceutics, 369(1-2), 47-52. [Link]

-

Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. ResearchGate. [Link]

-

Applications of NMR Spectroscopy. Solubility of Things. [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 231-240. [Link]

-

Equilibrium Solubility Assays Protocol. AxisPharm. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. [Link]

-

Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

The manipulation of air-sensitive compounds. Neilson Lab. [Link]

-

Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

-

Cas 1027-62-9,this compound. LookChem. [Link]

-

Greener Dipolar Aprotic Solvents for the Dynamic Polycondensation of High-Performance Polyimide Membranes. ResearchGate. [Link]

-

Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. [Link]

-

N-Silylamines in catalysis: synthesis and reactivity. ResearchGate. [Link]

-

N-Silylamines in catalysis: synthesis and reactivity. RSC Publishing. [Link]

-

Solvent Miscibility Chart. Scribd. [Link]

-

Solvent Miscibility Chart. Scribd. [Link]

-

Solvent Miscibility Chart. Scribd. [Link]

-

N-Silylamines in catalysis: synthesis and reactivity. Semantic Scholar. [Link]

Sources

A Mechanistic and Practical Guide to Silylation using Bis(dimethylamino)diphenylsilane

Abstract: This technical guide provides a comprehensive examination of the silylation of hydroxyl groups using bis(dimethylamino)diphenylsilane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core reaction mechanism, offers field-proven experimental protocols, and presents troubleshooting insights grounded in chemical principles. By integrating mechanistic theory with practical application, this guide serves as an essential resource for the strategic implementation of diphenylsilyl protecting groups in complex organic synthesis.

Introduction: The Strategic Role of Silyl Ethers in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the reversible masking of reactive functional groups is a foundational strategy. Silylation, the introduction of a silyl group (R₃Si) to a molecule, is a premier technique for the protection of alcohols, amines, and carboxylic acids.[1] The resulting silyl ethers exhibit tunable stability, allowing for their selective removal under specific conditions, thereby preventing unwanted side reactions.